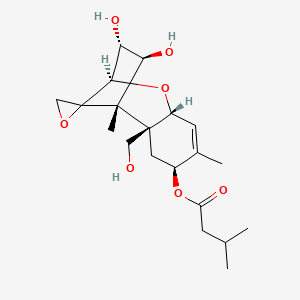
T-2 Triol 50 microg/mL in Acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-2 Triol: is a trichothecene mycotoxin, a type of secondary metabolite produced by certain species of fungi. It is a degradation product of T-2 toxin, which is known for its toxic effects on humans and animals. T-2 Triol is often used as an analytical standard in various scientific studies due to its well-defined chemical properties. The compound is typically available in a solution of 50 micrograms per milliliter in acetonitrile, a solvent that ensures its stability and ease of use in laboratory settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T-2 Triol involves multiple steps, starting from simpler organic compounds. The process generally includes:
Epoxidation: Introduction of an epoxide group to a precursor molecule.
Hydroxylation: Addition of hydroxyl groups to specific positions on the molecule.
Esterification: Formation of ester bonds to complete the structure.
These reactions are typically carried out under controlled conditions, using catalysts and specific reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of T-2 Triol is less common due to its toxic nature and the complexity of its synthesis. when produced, it involves large-scale organic synthesis techniques, often in specialized facilities equipped to handle hazardous materials. The process is closely monitored to ensure safety and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
T-2 Triol undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of epoxide rings to diols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of T-2 Triol, such as T-2 tetraol and other hydroxylated compounds. These derivatives are often studied for their biological activity and toxicity.
Scientific Research Applications
Chemistry
In chemistry, T-2 Triol is used as a reference standard for the development and validation of analytical methods, particularly in high-performance liquid chromatography (HPLC) and gas chromatography (GC). It helps in the accurate quantification of trichothecenes in various samples .
Biology
In biological research, T-2 Triol is studied for its effects on cellular processes. It is known to inhibit protein synthesis and induce apoptosis in certain cell lines, making it a valuable tool for studying cellular mechanisms and toxicology.
Medicine
Although T-2 Triol itself is not used therapeutically, its study helps in understanding the toxic effects of trichothecenes, which can lead to the development of antidotes and treatments for mycotoxin poisoning.
Industry
In the food and beverage industry, T-2 Triol is used to monitor and control the levels of mycotoxins in products, ensuring food safety and compliance with regulatory standards.
Mechanism of Action
T-2 Triol exerts its effects primarily by inhibiting protein synthesis. It binds to the ribosome, preventing the elongation of the polypeptide chain during translation. This inhibition leads to cellular stress and can trigger apoptosis through various signaling pathways. The compound also affects membrane integrity and mitochondrial function, contributing to its overall toxicity.
Comparison with Similar Compounds
Similar Compounds
T-2 Toxin: The parent compound of T-2 Triol, known for its high toxicity.
HT-2 Toxin: Another trichothecene mycotoxin with similar biological effects.
Deoxynivalenol: A less toxic trichothecene, commonly found in contaminated grains.
Uniqueness
T-2 Triol is unique due to its specific hydroxylation pattern and epoxide ring, which contribute to its distinct biological activity. Compared to its parent compound, T-2 Toxin, T-2 Triol is less toxic but still retains significant biological effects, making it a valuable compound for research.
Properties
Molecular Formula |
C20H30O7 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
[(1S,2R,4S,7R,9R,10R,11S)-10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C20H30O7/c1-10(2)5-14(22)26-12-7-19(8-21)13(6-11(12)3)27-17-15(23)16(24)18(19,4)20(17)9-25-20/h6,10,12-13,15-17,21,23-24H,5,7-9H2,1-4H3/t12-,13+,15+,16+,17+,18+,19+,20?/m0/s1 |
InChI Key |
DDAUKBBLCGQHIP-VFVREVADSA-N |
SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO |
Isomeric SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H](C34CO4)O2)O)O)C)CO |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
3,4,15-trihydroxy-8-(3-methylbutyryloxy)-1,2,3-epoxytrichothec--9-ene scirpentriol T-2 triol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















